1h-[1,4]Oxazino[4,3-a]benzimidazole
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Overview
Description
1H-[1,4]Oxazino[4,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes both oxazine and benzimidazole moieties, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Preparation Methods
The synthesis of 1H-[1,4]Oxazino[4,3-a]benzimidazole typically involves the reaction of 2-(2-oxo-2-phenylethyl)-1H-benzimidazole-2-carboxylate with phenacyl bromide in the presence of potassium carbonate. This reaction can be carried out in solvents such as acetone or acetonitrile, with the best results obtained in moist acetonitrile . The product, potassium 1-(2-oxo-2-phenylethyl)-1H-benzimidazole-2-carboxylate, is then transformed into the desired oxazino compound through further reactions .
Chemical Reactions Analysis
1H-[1,4]Oxazino[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone at room temperature.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl ring.
Common reagents used in these reactions include potassium carbonate, phenacyl bromide, and hydrazine hydrate. Major products formed from these reactions include triazepino derivatives and other fused heterocyclic systems .
Scientific Research Applications
1H-[1,4]Oxazino[4,3-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-[1,4]Oxazino[4,3-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
1H-[1,4]Oxazino[4,3-a]benzimidazole can be compared with other similar compounds, such as:
1H-[1,2,5]Triazepino[5,4-a]benzimidazole: This compound shares a similar fused ring system but includes a triazepine ring instead of an oxazine ring.
Oxazino[4,3-a]indole: This compound features an indole ring fused with an oxazine ring and exhibits different biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties .
Properties
CAS No. |
245-50-1 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1H-[1,4]oxazino[4,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)11-10-7-13-6-5-12(9)10/h1-6H,7H2 |
InChI Key |
JHPDHUAEQAFGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C=CO1 |
Origin of Product |
United States |
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